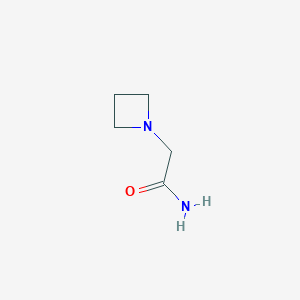

2-(Azetidin-1-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

2-(azetidin-1-yl)acetamide |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-7-2-1-3-7/h1-4H2,(H2,6,8) |

InChI Key |

ZGVUUFZPJYGKFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)CC(=O)N |

Origin of Product |

United States |

Strategic Discovery and Pre Clinical Lead Identification of 2 Azetidin 1 Yl Acetamide Analogs

Fragment-Based Drug Design Approaches Incorporating Azetidine (B1206935) Moieties

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. mdpi.com This approach involves screening libraries of low-molecular-weight fragments to identify those that bind to a biological target. These initial hits are then grown or linked to generate more potent molecules. The use of conformationally restricted fragments, such as those containing an azetidine moiety, is particularly advantageous in FBDD. enamine.net

The rigidity of the azetidine ring helps to reduce the entropic penalty upon binding to a target, which can lead to higher affinity. enamine.net By pre-defining the spatial orientation of substituents, azetidine-based fragments can provide a more precise understanding of the structure-activity relationship (SAR) at an early stage. enamine.net The synthesis of diverse libraries of azetidine-based scaffolds is a crucial step in this process, enabling the exploration of a wide range of chemical space. nih.govnih.gov

A notable example of FBDD incorporating an azetidine moiety is the discovery of covalent inhibitors for KRASG12C. In this effort, an azetidine-containing "bait" molecule, N-(1-acryloylazetidin-3-yl)-2-bromoacetamide, was used to build a library of compounds that were screened against the target protein. This led to the identification of potent and cell-active irreversible covalent inhibitors. nih.gov

| Fragment Library Characteristics | Advantage in FBDD | Reference |

| Low Molecular Weight (100–300 Da) | Efficiently samples chemical space. | nih.gov |

| Conformational Rigidity (e.g., Azetidine) | Reduces entropic penalty of binding, potentially increasing affinity. | enamine.net |

| Defined 3D Structure | Provides clearer structure-activity relationship (SAR) insights. | enamine.net |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule by modifying its core structure. nih.govbhsai.org This approach is valuable for navigating intellectual property landscapes and improving the properties of existing drug candidates. Azetidines have been successfully employed as replacement scaffolds for other cyclic systems, such as pyrrolidines, in an effort to enhance pharmacological properties. nih.gov

Bioisosteric replacement, a related concept, involves substituting one atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. baranlab.orgdrughunter.com The azetidine ring can serve as a bioisostere for other small heterocyclic or carbocyclic rings. This strategy has been utilized to improve pharmacokinetic profiles, such as solubility and metabolic stability. researchgate.nettcichemicals.com For example, replacing a planar phenyl group with a three-dimensional azetidine-containing scaffold can lead to compounds with improved solubility and a higher fraction of sp3 carbons, which is often associated with better drug-like properties. tcichemicals.com

| Original Scaffold/Moiety | Bioisosteric Replacement | Potential Advantages |

| Pyrrolidine | Azetidine | Altered binding interactions, improved pharmacokinetic properties. nih.gov |

| Phenyl Ring | Azetidine-containing scaffold | Increased three-dimensionality, improved solubility. tcichemicals.com |

| Ketone | Azetidine | Access to novel chemical space, improved pharmacokinetic profiles. researchgate.net |

Rational Design Principles for 2-(Azetidin-1-yl)acetamide Derivatives for Specific Biological Targets

The rational design of this compound derivatives for specific biological targets relies on a deep understanding of the structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule to optimize its interaction with the target protein. mdpi.comnih.gov For instance, in the development of inhibitors for the SLACK potassium channel, systematic modifications of a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold revealed that the eastern aryl ring was tolerant to various functional group modifications. mdpi.com

Computational modeling and molecular docking studies play a crucial role in the rational design process. These in silico techniques can predict how a molecule will bind to its target, guiding the synthesis of more potent and selective analogs. researchgate.net For example, molecular docking was used to design novel 2-azetidinone derivatives as anti-leukemic agents, with the results showing a good correlation with in vitro activity. indexcopernicus.com The design of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities was also guided by molecular docking studies to predict their affinity for GABAA and AMPA receptors. semanticscholar.orgpharmpharm.ru

A study on novel azetidine-containing TZT-1027 analogues as antitumor agents employed a conformational restriction strategy. By replacing the phenylethyl group of TZT-1027 with a 3-aryl-azetidine moiety, researchers designed and synthesized analogues with moderate to excellent antiproliferative activities. researchgate.net

| Target | Design Strategy | Key Findings | Reference |

| SLACK Potassium Channel | Systematic SAR studies | Tolerance of the eastern aryl ring to functional group modification. | mdpi.com |

| Pancreatic Lipase | Molecular Hybridization and Docking | Indolyl oxoacetamide–quinazolinone hybrids showed competitive inhibition. | researchgate.net |

| Tubulin | Conformational Restriction | 3-Aryl-azetidine replacement of phenylethyl group in TZT-1027 led to potent antitumor agents. | researchgate.net |

Computational Screening and Virtual Library Design for Novel Azetidin-1-yl Acetamides

Computational screening and the design of virtual libraries have become indispensable tools in modern drug discovery. These methods allow for the rapid in silico evaluation of large numbers of compounds, prioritizing those with the highest likelihood of being active and possessing favorable drug-like properties. nih.gov

For azetidin-1-yl acetamides, computational approaches can be used to design virtual libraries with a focus on specific properties, such as those required for central nervous system (CNS) drugs. nih.gov By applying filters for physicochemical properties and using predictive models for absorption, distribution, metabolism, and excretion (ADME), researchers can enrich virtual libraries with compounds that are more likely to succeed in pre-clinical development. nih.gov

In silico screening can also be used to identify potential biological targets for novel azetidin-1-yl acetamides. By docking a virtual library of these compounds against a panel of protein structures, it is possible to identify potential protein-ligand interactions that can then be validated experimentally. indexcopernicus.comresearchgate.net This approach accelerates the discovery of new therapeutic applications for this class of compounds.

| Computational Approach | Application in Azetidin-1-yl Acetamide (B32628) Discovery | Outcome |

| Virtual Library Design | Generation of diverse azetidine-based scaffolds for CNS-focused libraries. | "Pre-optimized" compounds with desirable CNS physicochemical and ADME properties. nih.gov |

| In Silico Screening | Evaluation of 2-azetidinone derivatives for anti-leukemic activity. | Identification of compounds with good predicted activity, guiding synthesis and in vitro testing. indexcopernicus.com |

| Molecular Docking | Prediction of binding modes of azetidin-2-one (B1220530) derivatives to the EGFR tyrosine kinase domain. | Identification of derivatives with high predicted binding affinity, suggesting potential as anti-proliferative agents. researchgate.net |

Advanced Synthetic Methodologies for 2 Azetidin 1 Yl Acetamide and Its Diverse Analogs

Retrosynthetic Analysis of the Azetidin-1-yl Acetamide (B32628) Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2-(azetidin-1-yl)acetamide, the primary disconnections are made at the most synthetically accessible bonds, typically next to heteroatoms. amazonaws.com

Two primary disconnection strategies are considered for the this compound core:

Amide Bond Disconnection (C-N bond): The most logical and common disconnection is at the amide bond. This simplifies the molecule into two key synthons: an azetidine (B1206935) ring and an acetyl group synthon (e.g., acetyl chloride or acetic anhydride). This approach is highly efficient as it separates the synthesis of the strained ring from the final amidation step.

Azetidine Ring Disconnection (C-N bonds): Further deconstruction of the azetidine ring itself reveals precursors for its formation. A common strategy involves disconnecting the two C-N bonds, leading back to a 1,3-difunctionalized propane derivative (e.g., 1,3-dihalopropane) and a synthon for the N-acetamide portion. This suggests a cyclization approach where the acetamide group is installed prior to ring formation.

These retrosynthetic pathways guide the selection of appropriate synthetic methodologies for both the construction of the core azetidine ring and the formation of the crucial amide linkage.

Established and Modified Synthetic Pathways for the Azetidine Ring System

The construction of the strained four-membered azetidine ring is a significant challenge in organic synthesis. rsc.org Numerous methods have been developed, broadly categorized into cycloaddition reactions and ring-closing strategies. magtech.com.cn

Cycloaddition reactions are powerful tools for rapidly assembling cyclic structures. nih.gov For azetidine synthesis, [2+2] cycloadditions are particularly relevant.

Ketene-Imine Cycloaddition (Staudinger Synthesis): The Staudinger synthesis, discovered in 1907, remains a cornerstone for the synthesis of β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. mdpi.com This reaction involves the [2+2] cycloaddition of a ketene with an imine. The resulting β-lactam can then be reduced to the corresponding azetidine. The mechanism typically proceeds through a zwitterionic intermediate, followed by electrocyclization to form the four-membered ring. mdpi.com

Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is an efficient method for synthesizing functionalized azetidines. nih.govrsc.org Recent advancements have utilized visible light and photocatalysts, making the process milder and more general. chemrxiv.org This reaction can be performed intermolecularly or intramolecularly to create fused ring systems. nih.govrsc.org

Staudinger Reaction of Azides: While the term "Staudinger reaction" is often associated with the ketene-imine cycloaddition, it also refers to the reaction of an organic azide with a phosphine to form an iminophosphorane. wikipedia.orgorganic-chemistry.org This reaction has been adapted for azetidine synthesis. For instance, a mechanistic study of the Staudinger reaction of 3-azido-1,2-diols demonstrated the formation of azetidines alongside aziridines, with the product ratio being dependent on the reaction conditions. researchgate.net

Table 1: Comparison of Cycloaddition Reactions for Azetidine Synthesis

| Reaction Name | Reactants | Key Intermediate | Product | Ref. |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | Zwitterion | β-Lactam (Azetidin-2-one) | mdpi.com |

| Aza Paternò–Büchi | Alkene + Imine | Excited State Complex | Azetidine | nih.govrsc.orgchemrxiv.org |

| Azide-Phosphine Reaction | 3-Azido-alcohol + Phosphine | Iminophosphorane | Azetidine/Aziridine | researchgate.net |

Intramolecular cyclization is a fundamental and widely used strategy for forming the azetidine ring. These methods typically involve the formation of a C-N bond via nucleophilic substitution.

Intramolecular Nucleophilic Substitution: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. For example, β-amino alcohols can be converted into N-aryl-2-cyanoazetidines through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Another direct method involves the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

Palladium-Catalyzed C-H Amination: Modern methods have employed transition-metal catalysis to achieve ring closure. Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position provides a direct route to functionalized azetidines. rsc.org This approach utilizes a directing group, such as picolinamide, to guide the C-H activation and subsequent C-N bond formation. rsc.org

Ring Expansion/Contraction: Azetidines can also be synthesized through the rearrangement of other ring systems. This includes the ring expansion of three-membered heterocycles like aziridines or the ring contraction of five-membered heterocycles such as pyrrolidinones. rsc.orgmagtech.com.cn

Amide Bond Formation Techniques for the Acetamide Moiety

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. To synthesize this compound, the nitrogen atom of the pre-formed azetidine ring acts as a nucleophile, attacking an activated acetyl group.

Common methods include:

Reaction with Acyl Halides: The reaction of azetidine with acetyl chloride is a straightforward and efficient method. The reaction is typically exothermic and is often carried out in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct. libretexts.org

Reaction with Acid Anhydrides: Acetic anhydride is another effective acetylating agent that reacts with azetidine to form the desired acetamide and acetic acid as a byproduct. libretexts.orggoogle.com This method is often preferred for its milder conditions compared to acyl chlorides.

Carboxylic Acid Coupling: Azetidine can be coupled directly with acetic acid using a variety of condensing agents. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine. Common coupling agents include carbodiimides (e.g., DCC, EDCI) and uronium salts (e.g., HATU, HBTU). This approach is particularly mild and is a cornerstone of peptide synthesis. rsc.org

Table 2: Common Reagents for Acetamide Synthesis from Azetidine

| Reagent Type | Example(s) | Byproduct | Conditions | Ref. |

|---|---|---|---|---|

| Acyl Halide | Acetyl chloride | HCl | Often requires base, cooling | libretexts.org |

| Acid Anhydride | Acetic anhydride | Acetic acid | Generally mild | libretexts.orggoogle.com |

| Coupling Agent | DCC, HATU | Urea derivative, etc. | Mild, ambient temperature |

Novel and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign synthetic methods.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. The use of microwave irradiation provides rapid and uniform heating of the reaction mixture.

This technology has been successfully applied to key steps in the synthesis of azetidin-1-yl acetamides:

Azetidine Ring Formation: Microwave irradiation significantly accelerates the cyclocondensation of alkyl dihalides with primary amines in an aqueous medium to form azetidines. organic-chemistry.org In another example, the cyclization of 3-(ammonio)propyl sulfates in water under microwave heating provides pure azetidines in as little as 15 minutes. researchgate.net

Amide Bond Formation: The synthesis of various acetamide derivatives has been shown to be highly efficient under microwave irradiation. mdpi.com For instance, the cyclization step in the synthesis of azetidin-2-one (B1220530) (β-lactam) rings, precursors to azetidines, can be effectively promoted by microwave heating. mdpi.comresearchgate.net

The combination of these microwave-assisted steps offers a rapid and sustainable pathway to this compound and its analogs, reducing reaction times from hours to minutes and often allowing for the use of greener solvents like water. researchgate.net

Green Chemistry Principles in Azetidine Chemistry

The application of green chemistry principles to the synthesis of azetidine-containing molecules aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific green synthesis protocols for this compound are not extensively documented in the literature, general principles applicable to azetidine synthesis can be extrapolated.

Key green chemistry considerations in azetidine synthesis include:

Catalysis: The use of catalytic methods is superior to stoichiometric reagents. For instance, lanthanum(III) triflate (La(OTf)₃) has been used as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. mdpi.comacs.org This catalytic approach avoids the use of stoichiometric activating agents and often proceeds under mild conditions.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Photochemical methods, such as the aza Paternò-Büchi reaction, which involves a [2+2] cycloaddition of an imine and an alkene, offer a direct and atom-economical route to the azetidine core. researchgate.net

Safer Solvents: Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener solvent alternatives, such as water, ionic liquids, or supercritical fluids, is a key area of green chemistry research. While many azetidine syntheses still employ conventional solvents, the development of reactions in aqueous media or under solvent-free conditions is a desirable goal. nih.govorganic-chemistry.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Photo-induced and photocatalytic reactions can often be carried out under mild conditions, contributing to improved energy efficiency. nih.gov

| Green Chemistry Principle | Application in Azetidine Synthesis |

| Catalysis | Use of Lewis acids like La(OTf)₃ for efficient cyclization reactions. mdpi.comacs.org |

| Atom Economy | Direct cycloaddition reactions like the aza Paternò-Büchi reaction. researchgate.net |

| Safer Solvents | Exploring aqueous media and solvent-free reaction conditions. nih.govorganic-chemistry.orgnih.gov |

| Energy Efficiency | Utilizing photochemical and photocatalytic methods that proceed at ambient temperatures. nih.gov |

Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and enhanced scalability. While a specific flow synthesis of this compound has not been detailed in the reviewed literature, the application of flow chemistry to the synthesis of heterocyclic compounds and acetamide derivatives is well-established and provides a clear pathway for the scalable production of this target molecule.

Flow chemistry has been successfully employed for:

Synthesis of Heterocycles: Multistep continuous flow processes have been developed for the synthesis of various heterocyclic scaffolds, demonstrating the potential for telescoped reactions that minimize intermediate purification steps. researchgate.net

Amide Bond Formation: The formation of the acetamide group can be efficiently achieved in flow reactors. Continuous flow methods for amide synthesis often lead to higher yields and shorter reaction times compared to batch processes.

Hazardous Reactions: Reactions involving hazardous reagents or intermediates can be performed more safely in flow reactors due to the small reaction volumes and precise control over reaction parameters.

A hypothetical scalable flow synthesis of this compound could involve the continuous reaction of azetidine with an activated acetic acid derivative, such as chloroacetyl chloride or acetic anhydride, in a suitable solvent. The product could then be purified in-line, potentially through liquid-liquid extraction or crystallization, to afford the desired compound in a continuous and automated fashion.

| Flow Chemistry Advantage | Relevance to this compound Synthesis |

| Scalability | Enables the production of larger quantities of the compound in a controlled and reproducible manner. |

| Safety | Minimizes risks associated with handling reactive intermediates in large volumes. |

| Efficiency | Can lead to higher yields and reduced reaction times through precise control of temperature, pressure, and mixing. |

| Automation | Allows for continuous production with minimal manual intervention. |

Functionalization and Diversification Strategies on the this compound Scaffold

The this compound scaffold provides several opportunities for chemical modification to generate a library of diverse analogs for structure-activity relationship (SAR) studies. Functionalization can be targeted at the azetidine ring or the acetamide side chain.

Functionalization of the Azetidine Ring:

α-Lithiation and Electrophile Trapping: The protons on the carbon atoms adjacent to the nitrogen of the azetidine ring can be deprotonated using a strong base, such as sec-butyllithium in the presence of a chelating agent like TMEDA, to form a lithiated intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce substituents at the 2- or 4-positions of the azetidine ring. uni-muenchen.de

Strain-Release Functionalization: The inherent ring strain of the azetidine can be exploited in ring-opening reactions with nucleophiles to generate more complex acyclic or larger heterocyclic structures. nih.gov

Substitution at the 3-position: Introduction of functional groups at the 3-position of the azetidine ring can be achieved through various synthetic routes starting from functionalized precursors.

Diversification of the Acetamide Side Chain:

Modification of the Acetyl Group: The methyl group of the acetamide can be functionalized, for example, through α-halogenation followed by nucleophilic substitution to introduce a wide range of substituents.

Amide Bond Modification: The amide bond itself can be a target for modification, although this is generally less common than functionalization of the side chain or the azetidine ring.

| Position of Functionalization | Potential Reactions | Resulting Analogs |

| Azetidine Ring (C2/C4) | α-Lithiation followed by reaction with alkyl halides, aldehydes, or ketones. | Substituted azetidine ring with alkyl, hydroxyl, or carbonyl groups. |

| Azetidine Ring (C3) | Synthesis from 3-functionalized azetidine precursors. | Analogs with diverse substituents at the 3-position. |

| Acetamide Side Chain (α-carbon) | Halogenation followed by nucleophilic substitution. | A variety of substituents attached to the carbon adjacent to the carbonyl group. |

Stereoselective Synthesis of Chiral Azetidin-1-yl Acetamide Derivatives

The introduction of chirality into drug candidates is a critical aspect of modern drug discovery, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral derivatives of this compound can be achieved through several strategies, primarily focusing on the creation of stereocenters on the azetidine ring.

Methods for Stereoselective Synthesis:

Use of Chiral Building Blocks: Starting from enantiomerically pure precursors, such as chiral amino acids or other readily available chiral molecules, allows for the synthesis of chiral azetidine derivatives with defined stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the azetidine ring. For instance, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral ketones can then be further elaborated to access a variety of chiral azetidine derivatives.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.

A potential stereoselective synthesis of a chiral analog of this compound could involve the asymmetric synthesis of a substituted azetidine followed by N-acetylation. For example, the stereoselective reduction of a prochiral azetine could yield a chiral azetidine, which could then be reacted with an acetylating agent.

| Stereoselective Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials. | Synthesis of chiral azetidines from natural amino acids. |

| Asymmetric Catalysis | Employment of a chiral catalyst to control the stereochemical outcome of a reaction. | Gold-catalyzed synthesis of chiral azetidin-3-ones. nih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereoselectivity. | Use of chiral sulfinamides to prepare chiral N-propargylsulfonamides. nih.gov |

In Depth Structural Characterization and Conformational Analysis of 2 Azetidin 1 Yl Acetamide

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, HRMS)

The definitive structure of 2-(Azetidin-1-yl)acetamide would be confirmed using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques, alongside high-resolution mass spectrometry (HRMS).

¹H and ¹³C NMR: These experiments would identify all unique proton and carbon environments within the molecule. For this compound, one would expect to observe distinct signals for the methylene (B1212753) protons of the acetamide (B32628) group, the non-equivalent methylene protons of the azetidine (B1206935) ring, and the carbonyl and methylene carbons.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, connecting adjacent protons within the azetidine ring and confirming the structure. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for assigning these protons to their corresponding carbon atoms, confirming the connectivity between the acetamide fragment and the nitrogen atom of the azetidine ring.

HRMS: This technique would provide an exact mass measurement of the molecule, confirming its elemental composition (C₅H₁₀N₂O) with high precision and ruling out alternative formulas.

Without published spectra, a data table of chemical shifts and coupling constants cannot be generated.

Vibrational Spectroscopy for Molecular Structure and Bonding Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insight into the functional groups and bonding arrangements within a molecule. For this compound, characteristic vibrational modes would be expected.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Symmetric & Asymmetric Stretching | 3200-3400 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Amide I) | Stretching | 1640-1690 |

| N-H (Amide II) | Bending | 1550-1640 |

Data in this table is hypothetical and based on characteristic ranges for functional groups, not on experimental data for the specific compound.

Analysis of these spectra could reveal information about intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl groups, which would cause shifts in their characteristic frequencies.

X-ray Crystallographic Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the crystal packing arrangement and identify intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.

A crystallographic study of this compound would confirm the puckering of the four-membered azetidine ring and the geometry of the acetamide substituent. Analysis of co-crystals, formed with other molecules (co-formers), could reveal how the compound interacts with other chemical species, which is crucial for understanding its behavior in different chemical environments. No published crystal structures for this compound or its co-crystals currently exist in crystallographic databases.

Conformational Landscape and Dynamic Behavior Analysis

The this compound molecule possesses conformational flexibility, primarily around the C-C and C-N single bonds of the acetamide side chain and through the ring-puckering motion of the azetidine ring. Computational chemistry methods, such as Density Functional Theory (DFT), would be employed to calculate the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them.

Dynamic NMR studies could potentially be used to investigate the kinetics of conformational exchange processes, such as the rotation around the amide C-N bond, although this rotation is typically slow on the NMR timescale at room temperature due to its partial double-bond character.

Investigation of Weak Interactions (e.g., CH/π, Hydrogen Bonding) Influencing Conformation

The conformation and crystal packing of this compound would be significantly influenced by weak intermolecular interactions.

Hydrogen Bonding: The most prominent interaction would be hydrogen bonding between the amide N-H group (donor) of one molecule and the amide carbonyl oxygen (acceptor) of a neighboring molecule. This interaction is a primary driver in the formation of chains or dimeric structures in the solid state.

Other Weak Interactions: Weaker C-H···O hydrogen bonds, where the C-H bonds of the azetidine or acetamide methylene groups act as weak donors, could also play a role in stabilizing the crystal structure.

Without a solved crystal structure, the specific network of these interactions cannot be described. Theoretical analyses like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be used to characterize and quantify the strength of these bonds, but this requires a known molecular geometry from crystallographic or high-level computational studies, which are currently unavailable.

Comprehensive Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs with Systematic Structural Modifications

The synthesis of 2-(Azetidin-1-yl)acetamide analogs is approached through systematic modifications of its core components: the azetidine (B1206935) ring, the acetamide (B32628) linker, and the terminal functional groups. Synthetic strategies often focus on creating diverse libraries of compounds to explore the chemical space around the core scaffold. Established methods for azetidine synthesis include nucleophilic substitution reactions, the reduction of β-lactams, and cycloaddition reactions like the aza Paternò–Büchi reaction. rsc.orgrsc.org The acetamide portion is typically introduced via acylation reactions, for example, by reacting an azetidine derivative with an appropriate chloroacetamide reagent. nih.govnih.gov

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif whose substitution pattern significantly impacts the molecule's properties. rsc.orgrsc.org The ring's strain and polarity can be modulated by substituents, which in turn affects stability, basicity, and interaction with biological targets.

Research on N-substituted azetidines has shown that the nature of the substituent is critical for chemical stability, particularly under acidic conditions. nih.gov An investigation into a series of N-aryl and N-heteroaryl azetidines revealed that analogs linked to conjugated heteroaryls exhibit enhanced stability. This is attributed to the delocalization of the azetidine nitrogen's lone pair of electrons, which reduces its basicity and thus its likelihood of protonation—a key step in acid-mediated ring-opening decomposition. nih.gov For instance, N-(4-pyridyl) and N-(2-pyridyl) azetidines were found to be significantly more stable at pH 1.8 than the corresponding N-(3-pyridyl) analog, a difference explained by the electronic effects of the substituent's position. nih.gov

| Analog | N-Substituent | Half-life (T1/2) at pH 1.8 (hours) | Calculated pKa (Azetidine N) | Comments |

|---|---|---|---|---|

| Analog 1 | 3-Pyridyl | 3.8 | - | Relatively short half-life indicates lower stability. |

| Analog 2 | 2-Pyridyl | > 48 | 2.59 | Enhanced stability due to conjugation reducing azetidine basicity. |

| Analog 3 | 4-Pyridyl | > 48 | 3.20 | Enhanced stability due to conjugation reducing azetidine basicity. |

| Analog 4 | Phenyl | 0.5 | 3.80 | Rapid decomposition observed. |

The acetamide functional group is amenable to prodrug design, where it can be hydrolyzed in vivo by amidase enzymes to release the active compound. archivepp.com This approach can be used to improve properties such as solubility and stability. archivepp.com SAR studies on various compound series have demonstrated the importance of the acetamide moiety. For example, in a series of N-acetamide substituted pyrazolopyrimidines, modifications to the terminal N-substituents on the acetamide had a profound impact on binding affinity for the translocator protein (TSPO). nih.gov Straight-chain alkyl groups of up to five carbons were well-tolerated, while bulky substituents like a t-butyl group significantly decreased affinity. Interestingly, a heterozygous phenyl-ethyl substitution pattern resulted in a compound with picomolar activity. nih.gov In another study, linking 2-mercaptobenzothiazole (B37678) to various amines via an acetamide linker produced derivatives with significant antibacterial activity. nih.gov

| Compound | N-Substituents on Acetamide | Binding Affinity (Ki, nM) |

|---|---|---|

| DPA-713 (Reference) | N,N-diethyl | 0.34 |

| Analog 10 | N,N-diethyl (re-synthesis) | 0.18 |

| Analog 16 | N-ethyl, N-t-butyl | 59.12 |

| Analog with Phenyl-Ethyl | N-phenyl, N-ethyl | 0.28 |

| Analog with Benzyl Groups | N,N-dibenzyl | 397.29 |

Incorporating the azetidine ring into a spirocyclic system is a powerful strategy in medicinal chemistry to enhance molecular rigidity and three-dimensionality. nih.govresearchgate.net Spirocyclic compounds feature two rings sharing a single atom, which reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and activity. nih.gov

Spiro-azetidine derivatives have demonstrated a wide range of biological activities. For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown potent antibacterial and antifungal activities. nih.govrsc.org Specifically, derivatives with bromo substituents on the indoline (B122111) ring exhibited very good antibacterial activity, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov Furthermore, certain spiro-azetidine-dione derivatives have displayed significant cytotoxicity against breast cancer cell lines. nih.govrsc.org

A particularly innovative approach involves the use of "angular" spirocyclic azetidines as bioisosteres for common saturated six-membered heterocycles like morpholine (B109124) and piperazine. nih.gov Replacing these heterocycles in known drugs such as the anticancer agent Sonidegib or the antibiotic Danofloxacin with a spirocyclic azetidine moiety has yielded novel analogs with similar physicochemical properties but high, patent-free biological activity. researchgate.netnih.gov

| Spiro-Azetidine Derivative Class | Reported Biological Activity | Example/Finding | Reference |

|---|---|---|---|

| Spiro[azetidine-2,3′-indole]-2′,4(1′H)-diones | Antibacterial, Antifungal | Bromo-substituted analogs show MICs of 6.25-12.5 μg/mL against S. aureus and E. coli. | nih.gov |

| 3-chloro-1-(o-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione | Anticancer (Breast) | Exhibited significant cytotoxicity with IC50 = 22.75–25.18 μM. | nih.gov |

| 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s | Anti-tuberculosis | Some analogs had lower MICs against M. tuberculosis than isoniazid. | mdpi.com |

| "Angular" Spirocyclic Azetidines | Bioisosteric Replacement | Successfully replaced morpholine in Sonidegib, yielding a highly active analog. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic) that correlate with activity, QSAR models can predict the potency of novel, unsynthesized analogs, thereby guiding rational drug design and prioritizing synthetic efforts. ijrar.org

For scaffolds related to this compound, several QSAR studies have been successfully conducted. For example, 2D and 3D-QSAR models have been developed for benzoxazole-bearing azetidinone derivatives to explore their anticancer and anti-inflammatory activities. ijrar.org These studies often employ methods like multiple linear regression (MLR) to build the models. The statistical validity of these models is assessed through parameters such as the coefficient of determination (r²), cross-validated coefficient (q²), and predictive r² for an external test set. A robust QSAR model for a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones showed a high correlation (r² = 0.8040), indicating that thermodynamic and steric descriptors were crucial for their antimicrobial activity. researchgate.net Such models provide valuable insights; for instance, 3D-QSAR studies on benzoxazole (B165842) azetidinones suggested that adding bulky groups at specific positions on a phenyl ring could enhance biological activity. ijrar.org

Structure-Property Relationship (SPR) Profiling for Biopharmaceutical Properties (e.g., solubility, permeability)

Structure-Property Relationship (SPR) studies aim to understand how a molecule's chemical structure influences its physicochemical and pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). For a drug candidate, properties like aqueous solubility, membrane permeability, metabolic stability, and plasma protein binding are as critical as its potency. nih.govnih.gov

In the context of azetidine-containing scaffolds, SPR profiling is a key component of the optimization process, especially for compounds targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount. nih.govresearchgate.net A study involving a diverse library of azetidine-based scaffolds measured several key biopharmaceutical properties in vitro. nih.govnih.gov The findings showed that many of the tested compounds exhibited high aqueous solubility (>400 µM), low to moderate protein binding, and excellent stability in both human and mouse plasma. nih.gov

Permeability was assessed using both the parallel artificial membrane permeability assay (PAMPA) and Caco-2 cell lines. Most compounds displayed high permeability values, suggesting effective passive diffusion and a high potential for oral absorption and CNS penetration. nih.gov Furthermore, pharmacokinetic profiling of novel N-SF5 azetidines demonstrated that while they exhibit enhanced lipophilicity, they maintain remarkable stability in aqueous conditions. acs.org These studies highlight the "drug-like" potential of the azetidine scaffold and provide crucial data for selecting which structural motifs to advance in a drug discovery program. researchgate.net

| Compound | Aqueous Solubility (µM) | Human Plasma Protein Binding (%) | Mouse Plasma Stability (% remaining after 5h) | BBB-PAMPA Permeability (Pe, 10-6 cm s-1) |

|---|---|---|---|---|

| Scaffold A | >400 | 29.2 | 100 | 16.5 |

| Scaffold B | >400 | 25.3 | 100 | 19.7 |

| Scaffold C | >400 | 46.9 | 100 | 11.4 |

| Scaffold D | 358 | 60.6 | 100 | 15.8 |

Ligand Efficiency Metrics in the Context of Azetidin-1-yl Acetamide Derivatization

Ligand efficiency (LE) metrics are powerful tools used in drug discovery to assess the quality of a compound by normalizing its binding affinity for its molecular size or other physicochemical properties. nih.govcore.ac.uk These metrics help guide the optimization process away from "molecular obesity"—the tendency for compounds to become excessively large and lipophilic in the pursuit of potency, which often leads to poor ADME properties. sciforschenonline.org

Several key LE metrics are commonly used:

Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom (heavy atom). It is calculated as ΔG / HAC, where ΔG is the free energy of binding and HAC is the heavy atom count. A higher LE value is generally better, with a value ≥ 0.3 kcal/mol per heavy atom often considered a benchmark for a good lead compound. researchgate.netnih.gov

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates a compound's potency to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. LLE helps to ensure that gains in potency are not achieved simply by increasing lipophilicity, which can lead to off-target effects and poor solubility. An ideal LLE value for an optimized drug candidate is typically in the range of 5 to 7. core.ac.uksciforschenonline.org

These metrics are invaluable for comparing different chemical series and for tracking the progress of a lead optimization campaign. By focusing on improving LLE, medicinal chemists can prioritize modifications that enhance specific, high-quality interactions with the target protein rather than nonspecific hydrophobic interactions. sciforschenonline.org For derivatives of this compound, applying these metrics would involve calculating LE and LLE for each new analog to ensure that structural modifications lead to efficient and well-balanced compounds suitable for further development.

| Metric | Formula | Description | Desirable Value |

|---|---|---|---|

| Ligand Efficiency (LE) | (1.37 * pIC50) / HAC | Measures the binding efficiency per heavy atom. Helps control molecular size. | ≥ 0.3 |

| Lipophilic Ligand Efficiency (LLE or LipE) | pIC50 - logP (or logD) | Balances potency against lipophilicity to avoid non-specific binding. | 5 - 7 |

Molecular and Cellular Pharmacology of 2 Azetidin 1 Yl Acetamide and Its Derivatives

Target Identification and Validation Methodologies for Novel Azetidin-1-yl Acetamides

The initial step in developing novel therapeutics based on the azetidin-1-yl acetamide (B32628) scaffold is the identification and validation of their biological targets. This process, often called target deconvolution, is critical for understanding the mechanism of action and for guiding lead optimization. creative-biolabs.com A common starting point is phenotypic screening, where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, such as inhibiting cancer cell growth, without prior knowledge of the specific molecular target. technologynetworks.comwikipedia.org

Once a bioactive compound is identified, a variety of strategies can be employed to determine its molecular target(s):

Affinity-Based Methods: This is a widely used approach where the azetidin-1-yl acetamide derivative is chemically modified to be immobilized on a solid support, such as a resin. nih.govbohrium.com This "bait" is then used to "fish" for its binding partners from a cell lysate. The captured proteins are subsequently identified using techniques like mass spectrometry. nih.govtechnologynetworks.com

Chemoproteomics: This powerful strategy allows for the comprehensive and unbiased determination of protein interaction profiles. nih.gov Photoaffinity labeling (PAL), for instance, involves creating a probe version of the bioactive molecule that can be activated by light to form a covalent bond with its target protein, facilitating identification. nih.gov

Genetic and Genomic Approaches: These methods involve manipulating gene expression to identify targets. For example, RNA interference (siRNA) can be used to systematically suppress genes to see if the knockdown of a particular gene mimics the effect of the compound, thereby identifying its likely target. technologynetworks.com

Computational Methods: Computer-aided approaches can predict potential targets based on the structure of the azetidin-1-yl acetamide derivative. These methods use data from gene expression, proteomics, and transgenic phenotyping to increase the probability of identifying the correct targets. creative-biolabs.com

Target validation is the subsequent process of confirming that modulating the identified target is indeed responsible for the observed therapeutic effect. danaher.com A key technique for in-cell validation is the Cellular Thermal Shift Assay (CETSA) . This method is based on the principle that when a drug binds to its target protein, it increases the protein's thermal stability. nih.govtandfonline.comnih.gov By heating cells treated with the compound and measuring the amount of soluble target protein at different temperatures, a shift in the melting curve confirms direct engagement. nih.govtandfonline.comwikipedia.org

In Vitro Biochemical and Enzymatic Characterization

Following target identification, the interaction between the azetidin-1-yl acetamide derivative and its target is characterized in detail using in vitro assays.

Enzyme Inhibition/Activation Kinetics (e.g., CDK inhibition, TACE inhibition)

While specific examples of 2-(azetidin-1-yl)acetamide derivatives targeting Cyclin-Dependent Kinases (CDKs) or Tumor Necrosis Factor-alpha Converting Enzyme (TACE) are not prominently featured in publicly available literature, derivatives of related acetamides have been extensively studied as enzyme inhibitors. For example, a series of N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides has been developed as covalent inhibitors of KRASG12C, a key oncogenic protein. nih.gov

The inhibitory activity of these compounds is quantified through kinetic studies to determine parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). For instance, compound 1 from this series demonstrated a cellular IC50 of 0.219 μM for the inhibition of MAPK signaling (p-ERK) in MIA PaCa-2 cells. nih.gov Another example is the evaluation of substituted acetamide derivatives as inhibitors of butyrylcholinesterase (BChE), a therapeutic target for Alzheimer's disease. nih.gov

| Compound | Target Enzyme | Assay | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Compound 1 (KRASG12C Inhibitor) | KRASG12C | p-ERK signaling in MIA PaCa-2 cells | 0.219 | nih.gov |

| Compound 8c (BChE Inhibitor) | Butyrylcholinesterase (BChE) | In vitro enzyme inhibition | 3.947 | nih.gov |

Receptor Binding and Functional Assays (e.g., P2Y14R antagonism)

Azetidin-1-yl acetamide derivatives have been explored as antagonists for G protein-coupled receptors (GPCRs), which are important drug targets. nih.gov For example, a novel series of N-(azetidin-3-yl)-2-(heteroarylamino)acetamide derivatives has been identified as antagonists of the C-C chemokine receptor type 2 (CCR2). nih.gov The activation of CCR2 is implicated in inflammatory diseases like rheumatoid arthritis and multiple sclerosis. nih.gov

The P2Y14 receptor (P2Y14R), another GPCR, is an attractive therapeutic target for inflammatory conditions. nih.govresearchgate.net While specific antagonists based on the this compound core are not widely reported, the general principles of receptor binding and functional assays would apply. These assays measure the ability of a compound to bind to the receptor, often by competing with a radiolabeled or fluorescent ligand. acs.orgdocumentsdelivered.com Functional assays then determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity), for example, by measuring downstream signaling events like calcium mobilization. documentsdelivered.com

Ion Channel Modulation Studies

Ion channels are crucial for regulating cellular excitability and are significant targets for drug discovery. sciltp.com The modulation of ion channels by small molecules can have profound physiological effects. While there is limited specific data on this compound, related acetamide structures have been shown to modulate ion channel activity. For instance, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives were identified as potent inhibitors of SLACK potassium channels, which are encoded by the KCNT1 gene. Gain-of-function mutations in this gene are linked to severe forms of epilepsy.

These studies typically use whole-cell automated patch-clamp assays to measure the flow of ions through the channel in the presence of the test compound, allowing for the determination of IC50 values and the characterization of the mechanism of inhibition.

Cellular Biological Assays

To bridge the gap between in vitro activity and potential in vivo efficacy, compounds are evaluated in cell-based assays that more closely mimic the physiological environment.

Cell-Based Target Engagement and Pathway Modulation Studies

Confirming that a compound engages its intended target within a living cell is a critical step. conceptlifesciences.comresearchgate.net As mentioned, CETSA is a primary method for verifying direct physical binding between a drug and its target protein in intact cells. nih.govtandfonline.comnih.gov The principle relies on the increased thermal stability of a protein when a ligand is bound. nih.govnih.gov

Beyond target engagement, it is essential to demonstrate that this interaction leads to the desired modulation of the relevant biological pathway. nih.gov For instance, if an azetidin-1-yl acetamide derivative is designed to inhibit a specific kinase, pathway modulation assays would measure the phosphorylation levels of downstream substrates of that kinase. conceptlifesciences.com For example, small molecules designed to block the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers, are tested for their ability to suppress the expression of Hh target genes like Gli1. pnas.orgelsevierpure.comresearchgate.net These assays confirm that the compound not only hits its target but also effectively blocks the signaling cascade, leading to a functional cellular response. pnas.org

Phenotypic Screening for Desired Biological Effects

Phenotypic screening is a crucial strategy in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific molecular target. This approach is particularly valuable for discovering first-in-class medicines and for complex diseases where the underlying biology is not fully understood. For derivatives of this compound, phenotypic screens are instrumental in uncovering their diverse pharmacological activities.

In the context of anticonvulsant activity, for instance, phenotypic assays can be designed to measure epileptiform network activity in primary cortical cultures. A fluorescence-based calcium assay that measures synchronized intracellular calcium oscillations in populations of neurons is one such method. This assay can be adapted to models of epilepsy, such as those induced by low magnesium or 4-aminopyridine, to identify compounds that can restore normal neuronal firing patterns. Such functional screens bridge the gap between simplified target-based screening and more complex in vivo animal models, allowing for the identification of novel anticonvulsant compounds.

Similarly, for discovering other biological effects of this compound derivatives, high-throughput phenotypic screens can be employed. For central nervous system (CNS) activity, automated behavioral profiling in model organisms like zebrafish can be used to screen for compounds that rescue disease-related phenotypes. For antimicrobial discovery, screens can be designed to measure the inhibition of microbial growth in culture. The key advantage of phenotypic screening is its ability to identify compounds with novel mechanisms of action, as the desired biological outcome is the primary endpoint.

Cytotoxicity Assays in Relevant Cell Lines (for activity, not safety)

Cytotoxicity assays are fundamental in determining the potential of this compound derivatives as therapeutic agents, particularly in the context of anticancer activity. These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Derivatives of the 2-azetidinone core, a key feature of this compound, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For example, certain 2H-azirine-2-azetidinone compounds have shown cytotoxicity against leukemia (HL-60), colon cancer (HCT-8), melanoma (MDA-MB-435), and central nervous system cancer (SF-295) cell lines, with IC50 values in the low micromolar range. nih.gov In some cases, the cytotoxic potency of these derivatives has been shown to be comparable to or even greater than established anticancer drugs like vincristine. nih.gov

Furthermore, studies on other 2-azetidinone derivatives have revealed potent anti-proliferative activity against breast cancer cell lines, such as MCF-7 and MDA-MB-231. utmb.edu These compounds have been shown to be significantly cytotoxic to cancer cells while exhibiting less of an effect on normal human mammary epithelial cells. The mechanism of this cytotoxicity often involves the induction of apoptosis, or programmed cell death. nih.govutmb.edu The diverse substitutions on the azetidinone ring system allow for the fine-tuning of cytotoxic activity, making these derivatives a promising scaffold for the development of novel anticancer agents.

| Derivative | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| 2H-azirine-2-azetidinone 1 | HL-60 | Leukemia | 1.1 - 10.5 |

| 2H-azirine-2-azetidinone 2 | HL-60 | Leukemia | 3.8 - 26.6 |

| 2H-azirine-2-azetidinone 1 | HCT-8 | Colon Cancer | 1.1 - 10.5 |

| 2H-azirine-2-azetidinone 2 | HCT-8 | Colon Cancer | 3.8 - 26.6 |

| 2H-azirine-2-azetidinone 1 | MDA-MB-435 | Melanoma | 1.1 - 10.5 |

| 2H-azirine-2-azetidinone 2 | MDA-MB-435 | Melanoma | 3.8 - 26.6 |

| 2H-azirine-2-azetidinone 1 | SF-295 | CNS Cancer | 1.1 - 10.5 |

| 2H-azirine-2-azetidinone 2 | SF-295 | CNS Cancer | 3.8 - 26.6 |

| 2-bromo ethyl acrylonitrile derivative (19w) | MCF-7 | Breast Cancer | 5.79 ± 0.01 |

| 2-bromo ethyl acrylonitrile derivative (19w) | MDA-MB-231 | Breast Cancer | 6.86 ± 0.009 |

Antimicrobial Activity Studies (antibacterial, antifungal)

The 2-azetidinone ring is a well-known pharmacophore present in many β-lactam antibiotics. Consequently, derivatives of this compound have been extensively studied for their antimicrobial properties. These studies typically involve screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial efficacy is often quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Numerous synthesized 2-azetidinone derivatives have demonstrated a broad spectrum of antimicrobial activity. For instance, certain novel 2-azetidinone compounds have shown activity against Staphylococcus aureus, E. faecalis, Pseudomonas aeruginosa, and Escherichia coli. The cup-plate agar diffusion method is a common technique used for initial screening, where the diameter of the zone of inhibition around a disk impregnated with the test compound is measured.

Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the azetidinone ring and its appended structures significantly influence the antimicrobial potency. For example, the presence of electron-withdrawing groups on a phenyl ring attached to the azetidinone nucleus has been shown to enhance antibacterial activity. Similarly, specific substitutions can confer greater activity against either bacterial or fungal strains. While many derivatives show promising activity, their potency is often compared to standard antibiotics such as ampicillin, ciprofloxacin, or moxifloxacin.

| Derivative | Microorganism | Activity |

|---|---|---|

| Substituted 2-azetidinones | Staphylococcus aureus | Antibacterial |

| Substituted 2-azetidinones | E. faecalis | Antibacterial |

| Substituted 2-azetidinones | Pseudomonas aeruginosa | Antibacterial |

| Substituted 2-azetidinones | Escherichia coli | Antibacterial |

| Substituted 2-azetidinones | Candida albicans | Antifungal |

| Substituted 2-azetidinones | Aspergillus niger | Antifungal |

Antiviral Activity Assessments

The exploration of this compound and its derivatives has extended to the field of virology, with studies investigating their potential to inhibit the replication of various viruses. These assessments are critical in the search for new therapeutic agents to combat viral infections, which remain a significant global health challenge.

Screening of 2-azetidinone derivatives has been conducted against a range of viruses, including Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Herpes simplex virus, Sindbis virus, Coxsackievirus B4, Yellow Fever virus, and Influenza B virus. nih.gov These studies are typically performed in cell cultures, such as HEL, Vero, and MDCK cells, where the ability of the compounds to inhibit virus-induced cytopathic effects or reduce viral yield is measured. nih.gov

While some 2-azetidinone derivatives have been identified with antiviral activity, the potency observed in these initial screenings has often been weak. nih.gov The antiviral activity can be influenced by the specific substitutions on the azetidinone scaffold, suggesting that further chemical modifications could lead to more potent antiviral agents. The broad-spectrum screening approach allows for the identification of compounds with activity against multiple viruses, which could be advantageous for developing broad-spectrum antiviral drugs.

| Derivative | Virus | Cell Line | Activity |

|---|---|---|---|

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Vaccinia virus | HEL | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Human Coronavirus (229E) | HEL | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Reovirus-1 | Vero | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Herpes simplex virus | Vero | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Sindbis virus | Vero | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Coxsackievirus B4 | Vero | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Yellow Fever virus | MDCK | Weak |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Influenza B virus | MDCK | Weak |

Anticonvulsant Activity Evaluation in Cellular Models

Derivatives of this compound have emerged as a promising class of compounds with potential anticonvulsant properties. The evaluation of these compounds in cellular models of epilepsy is a critical step in their development as potential treatments for seizure disorders. These in vitro models allow for the investigation of the direct effects of the compounds on neuronal excitability and network activity.

One approach to evaluating anticonvulsant activity in cellular models involves the use of primary cortical neuron cultures where epileptiform activity can be induced. As mentioned in the phenotypic screening section, methods that measure synchronized calcium oscillations can be used to assess the ability of a compound to suppress seizure-like activity. The modulation of these oscillations by test compounds can provide insights into their potential anticonvulsant mechanisms.

Furthermore, the anticonvulsant activity of 2-azetidinone derivatives has been predicted and evaluated using computational tools and subsequently confirmed in preclinical models. For instance, the PASS (Prediction of Activity Spectra for Substances) software has been used to predict the CNS activity of azetidinone derivatives, leading to the identification of compounds with potential anti-anxiety, nootropic, and anti-catatonic properties, which are often co-morbid with epilepsy. nih.govnih.gov These predictions are then validated in cellular and animal models. The diverse pharmacological profile of these compounds suggests that they may act on multiple targets within the CNS to exert their anticonvulsant effects.

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases. Therefore, compounds with antioxidant activity are of significant therapeutic interest. Derivatives of this compound have been evaluated for their antioxidant potential using various in vitro assays.

A common method for assessing antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution, which is typically purple, is proportional to the antioxidant activity of the compound. Several studies have reported that 2-azetidinone derivatives possess significant DPPH radical scavenging activity. bepls.com

Other assays used to evaluate antioxidant activity include the ferric reducing antioxidant power (FRAP) assay and the assessment of total antioxidant capacity. In some cases, the antioxidant activity of these derivatives has been found to be comparable to that of standard antioxidants like ascorbic acid. The antioxidant properties of these compounds may contribute to their other observed biological activities, such as their neuroprotective and anti-inflammatory effects.

| Derivative | Assay | Activity |

|---|---|---|

| Azetidinone derivatives | DPPH radical scavenging | Effective |

| Azetidinone derivatives | Ferric reducing antioxidant power (FRAP) | Effective |

| Azetidinone derivatives | Total antioxidant capacity | Effective |

Elucidation of Molecular Mechanism of Action

Understanding the molecular mechanism of action of this compound and its derivatives is crucial for their rational design and development as therapeutic agents. The diverse biological activities observed for this class of compounds suggest that they may interact with multiple molecular targets.

Antimicrobial Mechanism: The antimicrobial action of 2-azetidinone derivatives is largely attributed to the presence of the β-lactam ring. This strained four-membered ring is chemically reactive and can acylate the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. globalresearchonline.netderpharmachemica.com Inhibition of PBPs disrupts cell wall synthesis, leading to bacterial cell lysis and death. globalresearchonline.netderpharmachemica.com

Anticancer Mechanism: The cytotoxic effects of 2-azetidinone derivatives against cancer cells appear to be mediated by multiple mechanisms. One of the primary mechanisms is the induction of apoptosis, or programmed cell death. nih.govutmb.edu This has been demonstrated by an increased expression of pro-apoptotic genes such as p53, Bax, and Bid, and the activation of caspases. nih.govutmb.edu Some derivatives have also been shown to cause cell cycle arrest, particularly at the G1 phase, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs). utmb.edu Furthermore, molecular docking studies have suggested that certain 2-azetidinone derivatives may interact with and inhibit key signaling proteins involved in cell survival, such as the AKT kinase. utmb.edu Inhibition of the AKT/GSK-3β pathway has been identified as a potential mechanism for the anti-breast cancer activity of some derivatives. utmb.edu

Anticonvulsant Mechanism: The precise molecular mechanisms underlying the anticonvulsant activity of this compound derivatives are still under investigation. However, some studies suggest that they may exert their effects through the modulation of dopaminergic neurotransmission. For example, certain azetidinone derivatives have been shown to potentiate the anti-catatonic effects of L-dopa and reverse catalepsy induced by dopamine D2 receptor antagonists, indicating a possible dopaminergic agonistic activity. nih.govnih.gov

Antiviral Mechanism: The molecular mechanisms of the antiviral activity of 2-azetidinone derivatives are not well-defined. Antiviral drugs typically act by interfering with specific stages of the viral life cycle, such as attachment and entry into the host cell, viral genome replication, or the assembly and release of new virus particles. youtube.com For 2-azetidinone derivatives, it is hypothesized that they may inhibit viral replication, but the specific viral or host proteins they target are yet to be identified. nih.gov

Antioxidant Mechanism: The antioxidant activity of this compound derivatives is primarily attributed to their ability to scavenge free radicals. This can occur through the donation of a hydrogen atom or an electron to reactive oxygen species, thereby neutralizing them and preventing them from causing cellular damage. The specific structural features of the derivatives, such as the presence of certain functional groups, can influence their radical scavenging potency.

Ligand-Induced Conformational Changes

The binding of a ligand to a protein is a dynamic process that often results in conformational changes in the protein's structure. nih.gov These alterations are critical for the protein's biological activity. researchgate.net The binding of a ligand can influence the equilibrium distribution of a protein's structure among various conformational states. nih.gov Even for closely related ligands, small shifts in atomic positions can be induced in the binding site, suggesting that a single protein conformation may not be sufficient to accommodate the diversity of possible binding modes. nih.gov These ligand-induced structural changes are often specific and depend on the ligand's structure, its functional groups, and the specific binding site on the protein. researchgate.net

In the context of acetamide derivatives, molecular modeling studies have been used to predict their interaction with receptor binding sites. For instance, studies on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide, a structurally related compound, have shown a high affinity for the binding sites of GABAA and AMPA receptors. semanticscholar.orgpharmpharm.ruresearchgate.net Molecular docking simulations indicated that these derivatives form stable complexes with key amino acid residues within the receptor's binding site. semanticscholar.orgpharmpharm.ru This interaction, which is predicted to be stronger than that of known ligands like GABA and piracetam, implies that the binding of these derivatives induces a specific, favorable conformation in the receptor, which is essential for their predicted nootropic activity. semanticscholar.orgpharmpharm.ruresearchgate.net

Pre-clinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Non-human Models

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its pharmacokinetic and pharmacodynamic profiles, is a critical component of pre-clinical development. nih.gov Animal models are frequently used in these studies to understand a drug candidate's potential for drug-drug interactions and to extrapolate its behavior in humans. nih.govresearchgate.net

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are essential for the early assessment of a compound's drug-like properties. bioivt.com These assays provide key information on solubility, membrane permeability, plasma protein binding, and metabolic stability.

For example, the fluoroketolide RBx14255 underwent a comprehensive in vitro ADME screen. nih.gov The compound showed pH-dependent aqueous solubility and moderate permeability in Caco-2 cell assays, which are used to model absorption in the human intestine. Plasma protein binding was found to be high in mouse plasma but lower in rat, dog, and human plasma. nih.gov This type of data is crucial for interpreting subsequent in vivo studies and predicting human pharmacokinetics.

Table 1: In Vitro ADME Profile of RBx14255

| Parameter | Result | Species |

|---|---|---|

| Aqueous Solubility (pH 6.8) | 0.41 mg/mL | N/A |

| Caco-2 Permeability (A to B) | 12 nm/s | N/A |

| Plasma Protein Binding | >97% | Mouse |

| 45-70% | Rat | |

| 45-70% | Dog | |

| 45-70% | Human |

Metabolic Stability and Metabolite Identification in Microsomal Systems

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. researchgate.net Liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s, are a standard in vitro model for assessing this parameter. springernature.commdpi.com

Studies on a series of adamantane acetamide derivatives, which act as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, demonstrated improved microsomal stability compared to earlier compounds in the series. nih.gov This enhancement in stability is a critical step in optimizing a compound for further development. In the case of RBx14255, it was determined that the compound is primarily metabolized by the CYP3A4 enzyme. nih.gov Identifying the specific enzymes responsible for a compound's metabolism is vital for predicting potential drug-drug interactions.

In Vivo PK Studies in Relevant Animal Models

In vivo pharmacokinetic studies in animals provide data on how a drug is absorbed, distributed, metabolized, and eliminated in a whole organism. nih.gov These studies are essential for understanding a drug's disposition and for selecting appropriate candidates for clinical trials.

Pharmacokinetic profiling of an adamantane acetamide derivative (22d) in rodents showed moderate to large volumes of distribution and short half-lives. nih.gov More extensive studies on RBx14255 revealed species differences in its pharmacokinetic profile. The compound exhibited low plasma clearance in mice but moderate to high clearance in rats and dogs. nih.gov Its oral bioavailability was high in mice (≥85%), moderate in rats (15%), and high in dogs (98%). nih.gov

Table 2: Comparative In Vivo Pharmacokinetic Parameters of RBx14255

| Parameter | Mouse | Rat | Dog |

|---|---|---|---|

| Plasma Clearance | Low | Moderate to High | Moderate to High |

| Oral Bioavailability | ≥85% | 15% | 98% |

In Vivo PD Studies and Biomarker Modulation in Non-human Systems

In vivo pharmacodynamic studies link a drug's concentration in the body to its pharmacological effect. researchgate.net These studies often involve measuring biomarkers to demonstrate that the drug is engaging its target and producing the desired biological response.

For an adamantane acetamide derivative, (+/-)-22f, target engagement was confirmed in a murine ex vivo assay. nih.gov One hour after dosing, inhibition of the 11β-HSD1 enzyme was observed in the liver, adipose, and brain tissue, demonstrating that the compound reached its target tissues and exerted its expected effect. nih.gov Similarly, in vivo studies with RBx14255 in mouse and rat infection models showed superior potency and efficacy compared to another drug, telithromycin, demonstrating a clear pharmacodynamic effect against bacterial pathogens. nih.gov

Advanced Computational Chemistry and Molecular Modeling of 2 Azetidin 1 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

For 2-(Azetidin-1-yl)acetamide, molecular docking simulations can be employed to screen its binding affinity against a wide array of biological targets. For instance, derivatives of azetidin-2-one (B1220530) have been docked against various enzymes to explore their potential as antibacterial, antifungal, or antitumor agents. Similarly, this compound can be virtually screened against targets such as enoyl-acyl carrier protein (enoyl-ACP) reductase, a key enzyme in bacterial fatty acid synthesis. The results of such simulations would provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, that this compound might form with the amino acid residues in the active site of the target protein. A lower binding energy in these simulations typically indicates a more stable protein-ligand complex.

Illustrative Molecular Docking Results for this compound against Various Targets:

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |

| Enoyl-ACP Reductase (E. coli) | 1C14 | -6.8 | TYR158, MET159, ILE215 |

| Tubulin (Homo sapiens) | 1SA0 | -5.9 | LYS254, ASN258, THR314 |

| Epidermal Growth Factor Receptor | 1M17 | -7.2 | LEU718, VAL726, ALA743 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking simulations.

Molecular Dynamics (MD) Simulations for Dynamic Binding Interactions and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. This technique allows for the study of the conformational changes and stability of a ligand-protein complex in a simulated physiological environment.

Following molecular docking, MD simulations can be performed on the this compound-protein complex to assess the stability of the predicted binding pose. By simulating the movements of atoms over a period of nanoseconds, researchers can observe whether the ligand remains stably bound within the active site. Analysis of the MD trajectory can reveal key information such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. Such studies have been conducted on azetidin-2-one derivatives to confirm their stable binding to target proteins.

Quantum Chemical Calculations (e.g., DFT, ONIOM) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics.

For this compound, DFT calculations can be used to optimize its molecular geometry and to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations have been applied to various acetamide (B32628) derivatives to understand their structural and electronic properties. nih.govresearchgate.net

Illustrative Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP/6-31G):*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 Debye |

Note: The data in this table is illustrative and represents the type of results obtained from quantum chemical calculations.

Pharmacophore Modeling and Virtual Screening Applications